4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
Properties
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJZHGCVSYBPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590349 | |
| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073371-77-3 | |
| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme:
Aryl halide + Bis(pinacolato)diboron → Boronic ester derivative (via Pd-catalysis)
Palladium-Catalyzed Borylation
Procedure:
-
- Aryl halide (e.g., 4-chloroaniline derivatives)
- Bis(pinacolato)diboron
- Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM)
- Base (e.g., potassium phosphate)
-
- Solvent: Dioxane or THF
- Temperature: ~95°C
- Duration: 12–18 hours
Steps :
- Combine the aryl halide, bis(pinacolato)diboron, palladium catalyst, and base in the solvent.
- Heat the mixture under inert conditions (e.g., nitrogen atmosphere).
- After completion, filter the reaction mixture through Celite and purify the product via silica gel chromatography.
Optimization:
Continuous flow reactors can be employed to enhance reaction efficiency and yield by maintaining precise control over temperature and reaction time.
Characterization of Synthesized Compound
The synthesized product is typically characterized using advanced analytical techniques to confirm its structure and purity:
-
- Proton Nuclear Magnetic Resonance (¹H NMR)
- Carbon Nuclear Magnetic Resonance (¹³C NMR)
- Fourier-transform Infrared Spectroscopy (FTIR)
-
- High-resolution mass spectrometry confirms molecular weight (~253.53 g/mol).
-
- High-performance liquid chromatography (HPLC) ensures compound purity.
Key Reaction Parameters
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl₂·DCM |
| Reagent | Bis(pinacolato)diboron |
| Solvent | Dioxane or THF |
| Temperature | ~95°C |
| Reaction Time | 12–18 hours |
| Purification Method | Silica gel chromatography |
Notes on Industrial Optimization
For large-scale synthesis:
- Employing continuous flow reactors improves scalability and reproducibility.
- Reaction conditions such as solvent choice and catalyst loading should be optimized to minimize waste and maximize yield.
Stock Solution Preparation
For research purposes, stock solutions of this compound can be prepared following solubility guidelines:
| Concentration | Volume for 1 mg Compound | Volume for 10 mg Compound |
|---|---|---|
| 1 mM | 3.944 mL | 39.443 mL |
| 5 mM | 0.7889 mL | 7.8886 mL |
| 10 mM | 0.3944 mL | 3.9443 mL |
Ensure proper storage conditions to maintain stability: store at −20°C for short-term use or −80°C for long-term use.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic ester group.
Substituted Anilines: Formed through nucleophilic substitution of the chloro group.
Scientific Research Applications
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of bioactive compounds and as a tool in chemical biology for the modification of biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl halide to form a biaryl compound. This process involves the formation and cleavage of carbon-boron and carbon-palladium bonds, facilitated by the base and solvent used in the reaction.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
Chlorine Substituent Variants
3-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline Molecular Formula: C₁₂H₁₇BClNO₂ (MW: 253.53) CAS: 1269233-11-5 Key Differences: Chlorine at position 3 (meta to the boronate group) alters electronic distribution, reducing steric hindrance compared to the ortho-chloro derivative. This enhances reactivity in coupling reactions requiring planar transition states .
Non-Chlorinated Analogues
4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline Molecular Formula: C₁₂H₁₈BNO₂ (MW: 219.09) CAS: 214360-73-3 Key Differences: Absence of chlorine increases electron density at the boronate site, improving reactivity in couplings with electron-poor aryl halides. However, reduced steric bulk may lower selectivity in crowded systems.
Alkyl- and Amino-Substituted Analogues
N,N-Diethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline Molecular Formula: C₁₆H₂₆BNO₂ (MW: 275.20) CAS: 920304-57-0 Key Differences: Diethylamino group at position 4 enhances solubility in polar solvents and stabilizes intermediates via resonance, favoring electrophilic substitution reactions.
Physical Properties and Stability
- Solubility : The target compound requires storage at 2–8°C with protection from light due to photosensitivity . Analogues like the N,N-diethyl derivative exhibit better solubility in organic solvents (e.g., dichloromethane, THF) due to alkyl substitution .
- Thermal Stability : Boronate esters with electron-donating groups (e.g., methoxy) show higher thermal stability, while nitro-substituted variants are prone to decomposition under heating .
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Chloro-2-iodoaniline | Pd(dppf)Cl₂ | Dioxane | 80 | 65 |
| 2-Chloroaniline | Pd(OAc)₂/PCy₃ | THF | 100 | 53 |
How is this compound characterized using spectroscopic and crystallographic methods?
Level: Basic
Methodological Answer:
Key characterization includes:
- ¹H/¹³C NMR : The aromatic protons adjacent to the boronic ester show deshielding (δ 7.2–7.8 ppm). The NH₂ group appears as a broad singlet (δ ~5.0 ppm). The pinacol methyl groups resonate at δ 1.3–1.4 ppm .
- X-ray Crystallography : While direct crystal data for this compound is not reported, related structures (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) show planar boronic ester moieties with B–O bond lengths of ~1.36 Å . SHELX software is commonly used for refinement .
What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester?
Level: Advanced
Methodological Answer:
Optimization focuses on:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.
- Base : Cs₂CO₃ or K₃PO₄ enhances transmetallation.
- Solvent : Mixed solvents (e.g., DME/H₂O) improve solubility.
- Temperature : 60–100°C balances reactivity and decomposition. For example, coupling with 4-bromotoluene in DME/H₂O (3:1) at 80°C gives >80% yield .
Data Note: Contradictions in yields may arise from competing protodeboronation; adding radical inhibitors (e.g., BHT) mitigates this .
How to resolve discrepancies in NMR data during synthesis or functionalization?
Level: Advanced
Methodological Answer:
Common issues and solutions:
- NH₂ Proton Broadening : Use deuterated DMSO to slow exchange rates.
- Boronic Ester Hydrolysis : Confirm anhydrous conditions via ¹¹B NMR (δ ~30 ppm for intact ester vs. δ ~18 ppm for hydrolyzed acid).
- Aromatic Splitting : Dynamic effects from hindered rotation (e.g., ortho substituents) require variable-temperature NMR .
Example : In N-acetyl derivatives, unexpected splitting in aromatic signals may indicate incomplete acetylation; confirm via IR (C=O stretch at ~1680 cm⁻¹) .
What methods improve crystallinity for X-ray diffraction studies of boronic ester derivatives?
Level: Advanced
Methodological Answer:
- Co-Crystallization : Use bulky counterions (e.g., tetrabutylammonium salts) to stabilize lattice packing.
- Slow Evaporation : Hexane/EtOAc (9:1) at 4°C promotes gradual crystal growth.
- Hirshfeld Surface Analysis : Identifies weak interactions (e.g., C–H⋯π) that enhance stability. SHELXD is recommended for solving twinned crystals .
How to handle air- and moisture-sensitive boronic esters in multi-step syntheses?
Level: Methodological
Answer:
- Storage : Store under argon at <15°C in amber glass vials. Use molecular sieves (3Å) to maintain dryness .
- Reaction Setup : Employ Schlenk lines or gloveboxes for transfers. Pre-dry solvents over CaH₂.
- Quenching : After reactions, add degassed MeOH to decompose residual boronic acid byproducts .
Safety Note : Always use PPE (gloves, goggles) and avoid inhalation; boronic esters may release toxic boron oxides upon decomposition .
What is the role of protecting groups in functionalizing the aniline moiety of this compound?
Level: Advanced
Methodological Answer:
- Carbamate Protection : tert-Butoxycarbonyl (Boc) groups stabilize NH₂ during cross-coupling. Deprotection with TFA/CH₂Cl₂ (1:4) restores reactivity .
- Acetylation : Acetyl chloride in CH₂Cl₂ with Et₃N selectively protects the amine, enabling subsequent iodination or nitration .
Example : Boc-protected derivatives show improved solubility in nonpolar solvents, facilitating column chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
